Head-to-Head Yield and Reaction Time Versus Conventional TFA-Mediated Reduction
When the Fmoc-alanine oxazolidinone (target compound) was reduced with 2 equiv AlCl₃ and 2 equiv Et₃SiH in DCM, Fmoc-N-Me-Ala-OH was obtained in 94 % isolated yield after 4 h [1]. The same oxazolidinone reduced under the traditional TFA/CHCl₃ (1:1) method required 22 h and typically yielded 80–90 % across various amino acids [1]. Thus, the Lewis-acid protocol applied specifically to the preformed alanine oxazolidinone delivers a 4–14 percentage‑point yield improvement and a 5.5‑fold reduction in reaction time relative to the generic TFA protocol.
| Evidence Dimension | Isolated yield of Fmoc-N-Me-Ala-OH and reaction time |
|---|---|
| Target Compound Data | 94 % yield, 4 h |
| Comparator Or Baseline | Conventional TFA/Et₃SiH reduction of in‑situ oxazolidinone: 80–90 % yield, 22 h |
| Quantified Difference | +4–14 percentage points yield; 18 h shorter (5.5× faster) |
| Conditions | AlCl₃ (2 equiv), Et₃SiH (2 equiv), DCM, room temperature vs. TFA/CHCl₃ (1:1), 3 equiv Et₃SiH |
Why This Matters
Higher isolated yield and drastically shorter cycle time directly reduce the cost per batch of Fmoc-N-Me-Ala-OH, a critical parameter for medicinal chemistry laboratories procuring intermediates for multi-gram peptide synthesis campaigns.
- [1] Zhang, S.; Govender, T.; Norström, T.; Arvidsson, P. I. An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. J. Org. Chem. 2005, 70 (17), 6918–6920. DOI: 10.1021/jo050916u. View Source
